molecular formula C₂₂H₂₃N₃O₄.HCl B000425 Erlotinib hydrochloride CAS No. 183319-69-9

Erlotinib hydrochloride

Cat. No. B000425
M. Wt: 429.9 g/mol
InChI Key: GTTBEUCJPZQMDZ-UHFFFAOYSA-N
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Description

Erlotinib hydrochloride acts by selectively inhibiting the activity of EGFR tyrosine kinase within cancer cells, blocking a vital pathway that promotes tumor growth and spread. Its efficacy has been particularly noted in patients with advanced NSCLC who have not responded to first- or second-line chemotherapy, making it a landmark in the class of EGFR antagonists for its clinically relevant impact on overall survival and symptom management (Blackhall, Rehman, & Thatcher, 2005).

Synthesis Analysis

While specific synthesis details of Erlotinib hydrochloride are not directly covered in the provided literature, its development and approval for clinical use underscore its innovative design targeting the EGFR pathway. The synthesis process likely involves complex organic reactions to achieve the selective inhibition of EGFR tyrosine kinase, reflecting its pivotal role in targeted cancer therapy.

Molecular Structure Analysis

Erlotinib hydrochloride's effectiveness is attributed to its molecular structure, allowing selective inhibition of the EGFR tyrosine kinase. This selective inhibition is crucial for its activity against cancer cells overexpressing EGFR, a common feature in various cancer types, including NSCLC. The molecule's design ensures it fits precisely within the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor's autophosphorylation and subsequent signaling cascades that promote cancer cell survival and proliferation.

Chemical Reactions and Properties

Erlotinib hydrochloride's chemical properties, including its reactions with other molecules, are integral to its mechanism of action. By binding to the EGFR tyrosine kinase domain, Erlotinib effectively blocks the receptor's activity. This action is vital for its therapeutic effect, as EGFR's signaling is essential for the growth and survival of cancer cells. The drug's chemical interactions highlight its role in targeted cancer therapy, offering a strategic approach to disrupt cancer cell signaling pathways.

Physical Properties Analysis

The physical properties of Erlotinib hydrochloride, such as solubility and stability, are important for its oral administration and bioavailability. Its formulation as a hydrochloride salt enhances its solubility in water, facilitating absorption and therapeutic efficacy when taken orally. These properties are critical for ensuring that the drug can be effectively delivered to the site of action in the body, optimizing its anti-cancer activity.

Chemical Properties Analysis

Erlotinib hydrochloride's chemical properties are pivotal in defining its pharmacokinetic profile and therapeutic window. Its selective inhibition of EGFR tyrosine kinase is a direct consequence of its chemical structure, allowing for targeted therapy with minimal effects on non-cancerous cells. This specificity reduces the likelihood of off-target effects, characterizing Erlotinib's role in precision medicine for cancer treatment.

For further detailed exploration and scientific discussions on Erlotinib hydrochloride, its synthesis, molecular structure, and properties, the following references provide comprehensive insights into its development and application in cancer therapy (Blackhall, Rehman, & Thatcher, 2005).

Scientific Research Applications

Anticancer Applications in Lung and Pancreatic Cancer

  • Non-Small-Cell Lung Cancer Treatment : Erlotinib is effective in treating advanced non-small-cell lung cancer (NSCLC) post chemotherapy failure, showing increased survival rates in Phase III trials (Dowell, Minna, & Kirkpatrick, 2020).
  • Pancreatic Cancer Therapy : It's also used for pancreatic cancer treatment, with research focusing on optimizing its delivery via lipid nanocarriers (Vrignaud, Hureaux, Wack, Benoit, & Saulnier, 2012).
  • First-Line and Maintenance Therapy in NSCLC : Erlotinib serves as a targeted therapy in NSCLC, used in maintenance therapy and first-line settings for selected populations based on biological markers (Reguart, Cardona, & Rosell, 2010).

Drug Interaction and Synthesis

Environmental and Pharmacological Aspects

  • Drug Degradation in Water Treatment : Investigation into the degradation of erlotinib during chlorination in water treatment, highlighting the formation of potentially toxic chlorinated products (Negreira, Regueiro, López de Alda, & Barceló, 2015).
  • ATP-Binding Cassette Drug Transporters : Examination of the impact of ATP-binding cassette drug transporters on erlotinib disposition, affecting its pharmacokinetics (Marchetti et al., 2008).

Drug Formulation and Bioavailability

  • Improvement of Drug Solubility and Bioavailability : Studies on enhancing erlotinib's dissolution rate and bioavailability through binary solid dispersions (Jahangiri, Khalilzad, & Barghi, 2022).

Combination Therapies and Resistance Mechanisms

  • Combination with Other Therapies : Research on combining erlotinib with other treatments like chemotherapy and irradiation, examining its efficacy and safety (Gatzemeier et al., 2007).
  • Autophagy and Resistance in Lung Cancer : Study of erlotinib-induced autophagy in NSCLC, exploring its role in acquired resistance to the drug (Li et al., 2013).

Protein Binding Studies

  • Protein Binding Analysis : Development of an HPLC method for studying erlotinib's protein binding characteristics (Bolandnazar et al., 2013).

Safety And Hazards

Erlotinib has several potential adverse effects, including lung problems called interstitial lung disease events, liver and kidney problems, stomach and intestinal problems called gastrointestinal perforation, serious skin conditions, blood, bleeding, and clotting problems, eye disorders, bleeding events when taking warfarin with erlotinib, and pregnancy .

Future Directions

There are several ongoing research studies on erlotinib hydrochloride. For instance, erlotinib is being studied for its potential use in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders . Other studies are exploring the combination of erlotinib with other anticancer agents for the treatment of various types of cancer .

Relevant Papers Several papers have been published on erlotinib hydrochloride, including studies on its synthesis , mechanism of action , and potential future directions . These papers provide valuable insights into the properties and applications of erlotinib hydrochloride.

properties

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBEUCJPZQMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171412
Record name Erlotinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erlotinib hydrochloride

CAS RN

183319-69-9
Record name Erlotinib hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183319-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erlotinib hydrochloride [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erlotinib hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride
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Record name ERLOTINIB HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

50 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 1500 ml acetonitrile and 46 g of 3-aminophenyl acetylene was added at 25-30° C., followed by 10 ml acetic acid. The reaction mass was stirred at 25-30° C. for 30 minutes. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated, washed with acetonitrile and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 63 g of erlotinib hydrochloride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

15.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 450 ml ethanol and 13.8 g of 3-aminophenyl acetylene was added at 25-30° C. Further 3.0 g tartaric acid was added. The reaction mass was stirred at 25-30° C. for 6 hours. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated by filtration, washed with ethanol and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 18.3 g of erlotinib hydrochloride.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

1.98 Kg of 4-chloro-6,7-bis (2-methoxyethoxy) quinazoline was suspended in 30 litres of acetonitrile and 10 litres of toluene and 1.0 Kg of 3-aminophenyl acetylene was charged at 25-30° C. and hydrochloric acid was added. The reaction mass was heated and stirred at 35-40° C. for 6 hours. The solid obtained was filtered and washed with a mixture of acetonitrile and toluene. The product was dried at 38-40° C. to obtain 2.5 Kg of erlotinib hydrochloride.
Quantity
1.98 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 L
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

10.0 g crystal form IV of erlotinib base was added to 200 ml 1,4-dioxane, heated to dissolve until being clarified, 6.4 g isopropanol saturated with HCl gas was added dropwise at 60-70° C., after dripping, stirred for 30 minutes while maintaining the temperature, stirred for 1 hour at 0-15° C. before filtration, dried at 50° C. to obtain 10.6 g sample of crystal form A. The yield was 97.2% and the purity was 99.8% (by HPLC).
[Compound]
Name
crystal
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

5.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 75 ml of water and 2.55 g of 3-aminophenyl acetylene was added at 25-30° C. followed by 1.0 ml of 50% hydrochloric acid. The reaction mass was heated at 35- 40° C. for 1 hour. The solid obtained was filtered and washed with water. The product was dried at 40-45° C. to obtain 5.8 g of erlotinib hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,590
Citations
J Dowell, JD Minna, P Kirkpatrick - Nature Reviews Drug Discovery, 2005 - nature.com
… rates in patients receiving erlotinib hydrochloride were 9.9 weeks and 8.9… Erlotinib hydrochloride has also been evaluated in … from the addition of erlotinib hydrochloride in these …
Number of citations: 235 www.nature.com
LA Sorbera, J Castaner, JS Silvestre… - Drugs of the Future, 2002 - access.portico.org
The epidermal growth factor receptor (EGFR) is a type 1 receptor tyrosine kinase that is involved in the modulation of cellular differentiation and is overexpressed in many types of …
Number of citations: 24 access.portico.org
JD Minna, J Dowell - Nature Reviews. Drug Discovery, 2005 - europepmc.org
Erlotinib hydrochloride (Tarceva; OSI Pharmaceuticals/Genentech/Roche), a member of a class of targeted anticancer drugs that inhibit the activity of the epidermal growth factor …
Number of citations: 45 europepmc.org
L Barghi, A Aghanejad, H Valizadeh… - Advanced …, 2012 - ncbi.nlm.nih.gov
… been described for the synthesis of erlotinib hydrochloride, as a useful drug in treatment of non-small-cell lung cancer. Method: Erlotinib hydrochloride was synthesized in seven steps …
Number of citations: 42 www.ncbi.nlm.nih.gov
S Selvanayagam, B Sridhar… - … Section E: Structure …, 2008 - scripts.iucr.org
In the cation of the title compound, C22H24N3O4+·Cl−, an active ingredient of the anticancer drug also known as Tarceva, the quinazoline ring system is planar within 0.044 (3) Å. The …
Number of citations: 14 scripts.iucr.org
F Rasoulzadeh, D Asgari, A Naseri… - DARU Journal of …, 2010 - ncbi.nlm.nih.gov
… erlotinib hydrochloride to this class of proteins has never been investigated. In this study, the properties of binding between erlotinib hydrochloride … of BSA by erlotinib hydrochloride, the …
Number of citations: 77 www.ncbi.nlm.nih.gov
RS Herbst, D Prager, R Hermann… - Journal of clinical …, 2005 - ascopubs.org
Purpose Erlotinib is a potent reversible HER1/epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with single-agent activity in patients with non–small-cell lung cancer (…
Number of citations: 823 ascopubs.org
Q Dai, YH Ling, M Lia, YY Zou, G Kroog, KK Iwata… - Clinical Cancer …, 2005 - AACR
Purpose: Erlotinib (Tarceva, OSI-774) is a potent and specific inhibitor of the HER1/epidermal growth factor receptor (EGFR) tyrosine kinase. In phase II clinical studies, oral erlotinib …
Number of citations: 127 aacrjournals.org
V Chandregowda, GV Rao, GC Reddy - Synthetic communications, 2007 - Taylor & Francis
… to synthesis of gefitinib (1) and erlotinib hydrochloride (2) from our laboratory.Citation9 In … improved method for synthesis of gefitinib (1) and erlotinib hydrochloride (2). In this method, the …
Number of citations: 31 www.tandfonline.com
S Vrignaud, J Hureaux, S Wack, JP Benoit… - International journal of …, 2012 - Elsevier
Erlotinib hydrochloride (ERLO) belongs to the tyrosine kinase inhibitor family and is used for the treatment of pancreatic cancers. In the present study, ERLO was entrapped in lipid …
Number of citations: 75 www.sciencedirect.com

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